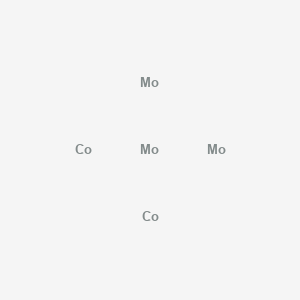

Cobalt--molybdenum (2/3)

Description

Evolution of Cobalt-Molybdenum Compounds in Advanced Materials Research

The journey of cobalt-molybdenum compounds in materials science has been one of continuous discovery and refinement. Initially recognized for their role in hydrodesulfurization (HDS) catalysts in the petroleum industry, the application landscape for these materials has significantly broadened. Research has evolved from bulk, unsupported materials to highly dispersed, nanostructured catalysts with precisely controlled morphologies.

A key development has been the synthesis of specific crystalline phases, such as cobalt molybdenum nitrides (e.g., Co₂Mo₃N) and oxides (e.g., Co₂Mo₃O₈). Current time information in Bangalore, IN.d-nb.info The precursor for these materials is often a cobalt molybdate (B1676688) hydrate, such as CoMoO₄·¾H₂O. d-nb.info For instance, annealing this precursor under a nitrogen atmosphere can lead to the formation of a mixture of Co₂Mo₃O₈ and metallic cobalt. d-nb.info Subsequent ammonolysis of this mixture produces mixed cobalt molybdenum nitrides, including the Co₂Mo₃N phase, which is considered an active component in ammonia (B1221849) synthesis catalysts. d-nb.info

The ability to synthesize these compounds with defined stoichiometries and structures, such as one-dimensional nanorods, has opened up new avenues for their application in areas like electrocatalysis for water splitting and energy storage. epa.gov

Fundamental Principles of Bimetallic Synergy in Catalytic Processes

The enhanced performance of cobalt-molybdenum catalysts is rooted in the principle of bimetallic synergy. This concept posits that the combination of two different metals can result in catalytic properties that are superior to those of the individual components. This synergy arises from several factors:

Geometric Effects: The specific arrangement of cobalt and molybdenum atoms on the catalyst surface can create novel geometric configurations of active sites. These sites may facilitate reaction pathways that are not accessible on monometallic surfaces.

This synergistic interplay between cobalt and molybdenum is a critical factor driving the development of highly active and stable catalytic systems.

Overview of Key Academic Research Trajectories for Cobalt-Molybdenum Chemical Systems

Current academic research on cobalt-molybdenum systems with a 2:3 ratio is vibrant and multifaceted, with several key trajectories:

Electrocatalysis for Energy Conversion: A significant area of research is the application of these materials as electrocatalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are crucial for water splitting to produce hydrogen fuel. epa.govacs.org For example, one-dimensional MoO₂–Co₂Mo₃O₈@C nanorods have demonstrated promising OER activity. epa.gov

Ammonia Synthesis: Cobalt molybdenum nitrides, including mixtures of Co₂Mo₃N and Co₃Mo₃N, are being extensively investigated as next-generation catalysts for ammonia synthesis, a cornerstone of the fertilizer industry. d-nb.inforesearchgate.net Research focuses on understanding the roles of different nitride phases and the influence of promoters to enhance activity and stability. researchgate.net

Advanced Synthesis Methods: There is a strong focus on developing novel synthesis strategies to control the nanostructure, phase purity, and surface properties of these materials. Techniques such as hydrothermal synthesis, ammonolysis of oxide precursors, and the use of metal-organic frameworks (MOFs) as templates are being explored to create highly efficient catalysts. d-nb.infoepa.gov

In-situ and Operando Characterization: To gain deeper insights into the catalytic mechanisms, researchers are increasingly employing advanced in-situ and operando characterization techniques. These methods allow for the observation of the catalyst's structural and chemical changes under actual reaction conditions, providing a clearer understanding of the active sites and reaction pathways.

Compound Information

| Compound Name |

| Cobalt-molybdenum (2/3) |

| Cobalt Molybdenum Nitride |

| Co₂Mo₃N |

| Cobalt Molybdenum Oxide |

| Co₂Mo₃O₈ |

| Cobalt Molybdate Hydrate |

| CoMoO₄·¾H₂O |

| Molybdenum(IV) Oxide |

| MoO₂ |

| Cobalt Molybdenum Nitride |

| Co₃Mo₃N |

Data Tables

Below are interactive data tables summarizing key research findings for representative Cobalt-Molybdenum (2/3) compounds.

Physicochemical Properties of Co₂Mo₃O₈ and Co₂Mo₃N Catalysts

| Property | Co₂Mo₃O₈-based Catalyst | Co₂Mo₃N-based Catalyst | Reference |

| Synthesis Method | Hydrothermal synthesis followed by calcination | Ammonolysis of cobalt molybdate precursor | epa.govosti.gov |

| Morphology | One-dimensional nanorods | Crystalline powder | epa.govacs.org |

| Crystal System | Not specified | Orthorhombic | d-nb.info |

| Space Group | Not specified | Pnma | d-nb.info |

| Lattice Parameters | Not specified | a=10.45 Å, b=2.84 Å, c=9.78 Å | d-nb.info |

Catalytic Performance Data

| Application | Catalyst | Key Performance Metric | Reaction Conditions | Reference |

| Oxygen Evolution Reaction (OER) | MoO₂–Co₂Mo₃O₈@C nanorods | Overpotential of 320 mV at 10 mA cm⁻² | Alkaline solution | epa.gov |

| Oxygen Evolution Reaction (OER) | MoO₂–Co₂Mo₃O₈@C nanorods | Tafel slope of 88 mV dec⁻¹ | Alkaline solution | epa.gov |

| Ammonia Synthesis | Co₂Mo₃N/Co₃Mo₃N mixture | Activity influenced by the phase ratio | 400°C, 10 MPa | researchgate.net |

| Ammonia Synthesis | Co₂Mo₃N | NH₃ productivity of 2.63 mmol g⁻¹ h⁻¹ | 420°C, 7 bar (Microwave-assisted) | osti.gov |

| Hydrogen Evolution Reaction (HER) | Co₂Mo₃N | Overpotential of 149 ± 8 mV at 10 mA cm⁻² | 0.5 M H₂SO₄ | acs.org |

Structure

2D Structure

Properties

CAS No. |

60719-41-7 |

|---|---|

Molecular Formula |

Co2Mo3 |

Molecular Weight |

405.7 g/mol |

IUPAC Name |

cobalt;molybdenum |

InChI |

InChI=1S/2Co.3Mo |

InChI Key |

KHEXBGGKRFIEAK-UHFFFAOYSA-N |

Canonical SMILES |

[Co].[Co].[Mo].[Mo].[Mo] |

Origin of Product |

United States |

Synthetic Methodologies for Advanced Cobalt Molybdenum Compounds

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a prevalent method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique allows for precise control over the size, shape, and composition of the resulting cobalt-molybdenum compounds.

Researchers have successfully synthesized flower-like cobalt–molybdenum mixed-oxide microspheres (CoMo-FMs) using this approach. mdpi.com The process involves dissolving cobalt chloride (CoCl₂) and ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄) as precursors in a solution, which is then sealed in an autoclave and heated. mdpi.com The resulting solid product is collected, washed, and subjected to a final calcination step to obtain the desired bimetal oxides. mdpi.com The morphology and composition of the final product can be systematically controlled by adjusting the ratio of the molybdenum and cobalt precursors. mdpi.com

Another application of hydrothermal synthesis is the growth of cobalt molybdate (B1676688) (CoMoO₄) nanoplates directly onto a substrate. acs.org In a typical procedure, cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and sodium molybdate dihydrate (Na₂MoO₄·2H₂O) are dissolved in deionized water. This precursor solution, along with a substrate, is placed in a hydrothermal autoclave. The temperature of the reaction is a critical parameter; studies have shown that varying the temperature can lead to different morphologies, from disintegrated nanoparticles at lower temperatures to thin nanocrystals and well-defined nanoplates as the temperature increases. acs.org

Interactive Data Table: Hydrothermal Synthesis of Cobalt-Molybdenum Compounds

| Precursors | Temperature (°C) | Time (h) | Product | Reference |

|---|---|---|---|---|

| CoCl₂, (NH₄)₆Mo₇O₂₄ | 110 (hydrothermal), 450 (calcination) | 15 (hydrothermal), 2 (calcination) | Flower-like Co-Mo mixed oxides | mdpi.com |

| Co(NO₃)₂·6H₂O, Na₂MoO₄·2H₂O | 150 | 10 | CoMoO₄ nanoplates | acs.org |

Sol-Gel Processes

The sol-gel process is a versatile, low-temperature method for producing solid materials from small molecules. youtube.comnih.gov It involves the conversion of a system of colloidal particles (sol) into a continuous solid network (gel). This method offers excellent control over the final product's purity and homogeneity at the molecular level. mdpi.com

One-pot sol-gel methods have been developed for creating efficient cobalt-molybdenum-titania hydrotreating catalysts. In this process, titanium peroxo complex serves as the titanium precursor, while molybdenum and cobalt precursors are dissolved in the aqueous hydrogen peroxide solution used during the synthesis. The loading of molybdenum oxide (MoO₃) can be varied, and a specific cobalt-to-molybdenum atomic ratio is maintained to optimize catalytic activity.

Another sol-gel approach involves using metal chlorides as precursors in a solution of ethanol (B145695) and deionized water. An epoxide, such as epoxy propane, is added as a complexing agent and gel initiator, promoting gelation through metal salt hydrolysis and polycondensation. The resulting sol-gel is then dried and calcined at a specific temperature to yield the final nanoscale multicomponent metal oxide.

Interactive Data Table: Sol-Gel Synthesis of Cobalt-Molybdenum Compounds

| Precursors | Key Reagents | Calcination Temp. (°C) | Product | Reference |

|---|---|---|---|---|

| Titanium peroxo complex, Mo & Co precursors | Hydrogen peroxide | - | Co-Mo-Titania catalysts | - |

| Anhydrous cobalt chloride, Anhydrous molybdenum chloride | Ethanol, Epoxy propane | 400 | Nanoscale Co-Mo oxides | - |

Solid-State Reaction Routes

Solid-state reactions, often referred to as the ceramic method, are a traditional and straightforward approach for synthesizing inorganic materials. scielo.br This method typically involves intimately mixing powdered reactants and heating them to high temperatures to induce a chemical reaction in the solid state. scielo.br

The synthesis of materials like cobalt molybdate (CoMoO₄) can be achieved through this route. One procedure involves the reaction of ammonium molybdate and cobalt nitrate. scielo.br These starting materials are mixed and then calcined at elevated temperatures. However, achieving a complete reaction and a homogeneous product can sometimes require very high temperatures, potentially in the range of 1000 °C. scielo.br

A more controlled solid-state approach is often used to create precursors for specific cobalt-molybdenum compounds like cobalt molybdenum nitride (Co₃Mo₃N). acs.org The process begins with the preparation of a single-phase cobalt molybdate (CoMoO₄) precursor via precipitation. This precursor is then subjected to ammonolysis—a reaction with ammonia (B1221849) gas at high temperatures (e.g., 785 °C for 5 hours)—to form the desired nitride phase. acs.org This multi-step process, beginning with a solid-state precursor, allows for the synthesis of complex ternary compounds with precise stoichiometry. acs.org

Interactive Data Table: Solid-State Synthesis of Cobalt-Molybdenum Compounds

| Reactants | Temperature (°C) | Time (h) | Product | Reference |

|---|---|---|---|---|

| Ammonium molybdate, Cobalt nitrate | ~1000 | - | Cobalt Molybdate | scielo.br |

| CoMoO₄ (precursor) | 785 | 5 | Co₃Mo₃N | acs.org |

Precipitation and Co-precipitation Approaches

Precipitation and co-precipitation are widely used wet-chemical methods for synthesizing cobalt-molybdenum compounds. These techniques involve the formation of a solid product from a solution by adding a precipitating agent or by changing the solution conditions, such as pH.

The synthesis of CoMoO₄ can be achieved by dissolving ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) and cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) in deionized water. acs.org Heating this solution to a specific temperature (e.g., 85 °C) for several hours results in the formation of a purple precipitate, which is then filtered, washed, and calcined (e.g., at 500 °C) to yield the final CoMoO₄ product. acs.org

The pH of the solution is a critical factor in co-precipitation methods. researchgate.net By controlling the pH through the addition of aqueous ammonia, different oxidic precursors for cobalt molybdenum nitrides can be obtained. For instance, at a pH of 7.5, a compound identified as NH₄Co₂OH(MoO₄)₂·H₂O can be prepared by precipitating aqueous solutions of cobalt nitrate and ammonium heptamolybdate. researchgate.net The composition and properties of the resulting materials are directly affected by the parameters of the precipitation process. researchgate.net

Interactive Data Table: Precipitation Synthesis of Cobalt-Molybdenum Compounds

| Precursors | Precipitating Agent / Condition | Temp. (°C) | Product | Reference |

|---|---|---|---|---|

| (NH₄)₆Mo₇O₂₄·4H₂O, Co(NO₃)₂·6H₂O | Heating of aqueous solution | 85 (precipitation), 500 (calcination) | CoMoO₄ | acs.org |

| Cobalt nitrate, Ammonium heptamolybdate | Aqueous ammonia | - | NH₄Co₂OH(MoO₄)₂·H₂O (at pH 7.5) | researchgate.net |

Advanced Material Preparation Techniques

To overcome some of the limitations of traditional methods and to produce materials with enhanced properties, several advanced synthesis techniques have been developed.

Microwave-assisted synthesis utilizes microwave radiation to heat the reactants. nih.gov This method can lead to rapid and uniform heating, resulting in significantly shorter reaction times, improved product yields, and often, materials with unique properties such as smaller particle sizes and higher surface areas compared to conventionally heated samples. nih.govrsc.org

This technique has been employed to synthesize novel nanocomposites. For example, a new nanocomposite containing molybdenum and [2,2′-bipyridine]-4,4′-dicarboxylic acid (Mo/BPDA) was synthesized under microwave radiation with a power of 350 W for 250 minutes. nih.gov This process can generate temperatures around 120 °C and results in a nanostructured final product. nih.gov Another application is the rapid synthesis of cobalt disulfide (CoS₂) nanostructures via a microwave-assisted hydrothermal method, which offers a very short processing time. acs.org

One-step thermal decomposition involves heating a single-source precursor, which contains all the necessary elements, to a temperature at which it decomposes to form the desired compound. This method is advantageous for its simplicity and for producing materials with well-defined stoichiometry.

Bimetallic cobalt-molybdenum carbides, such as Co₃Mo₃C, can be synthesized through the decomposition of precursors like metal-hexamethylenetetramine complexes in an inert atmosphere. mdpi.com The pyrolysis of precipitated precursors is another route to obtain molybdenum carbides, nitrides, and oxides. mdpi.com The organic components within the precursor act as the carbon source during the thermal decomposition process. mdpi.com The thermal decomposition behavior of volatile bis(alkylimido)-dichloromolybdenum(VI) adducts has also been studied to understand the pathways for forming molybdenum-containing thin films. nih.gov These studies show that decomposition often proceeds through the dissociation of a chelating ligand, followed by dimerization and subsequent intramolecular reactions to yield the final material. nih.gov

Incipient Wetness Impregnation Strategies

Incipient wetness impregnation (IWI) is a widely utilized technique for synthesizing supported cobalt-molybdenum catalysts, valued for its efficiency in maximizing precursor usage. researchgate.net This method involves dissolving soluble cobalt and molybdenum precursor salts in a volume of deionized water equal to the pore volume of the support material, typically alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). researchgate.net The precursor solution is then added to the support, filling the pores via capillary action. Subsequent drying and calcination steps decompose the precursors into their oxidic forms.

The choice of impregnation strategy—sequential or simultaneous—plays a crucial role in the final catalyst structure. A two-stage impregnation process, where the support is first impregnated with a molybdenum salt solution, dried, and calcined before being impregnated with a cobalt salt solution, has been shown to produce highly active catalysts. researchgate.net This sequential method allows for controlled deposition of the metal oxides. researchgate.net Common precursors for this method include ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) and cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O). researchgate.net

Chelating agents are often introduced during the impregnation step to modify the metal-support interaction and improve the dispersion of the active metal phases. scielo.org.mx Organic additives like citric acid (CA) and saccharose (SA) can be added to the impregnation solution. scielo.org.mx For instance, when citric acid is used, it can preferentially form complexes with cobalt cations, influencing their deposition and interaction with molybdenum species. scielo.org.mx The timing of the addition of these agents is also critical; they can be added to the initial Co-Mo-P impregnating solution or used to pre-treat the support before the deposition of the metal phases. scielo.org.mx The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) has been shown to significantly enhance the catalytic activity of CoMo catalysts. researchgate.net

The table below summarizes various approaches using the incipient wetness impregnation method.

| Impregnation Method | Precursors | Additive/Chelating Agent | Key Process Steps | Resulting Feature |

| Simultaneous (One-Pot) | MoO₃, Cobalt Acetate, H₃PO₄ | Citric Acid (CA) or Saccharose (SA) | Digestion of MoO₃ in H₃PO₄, addition of cobalt acetate, followed by addition of organic additive and impregnation. Dried at 120°C. | Cobalt complexation by CA; partial reduction of Mo⁶⁺ to Mo⁵⁺ by SA. scielo.org.mx |

| Sequential | Ammonium Heptamolybdate, Cobalt Nitrate | None | 1. Impregnate support with Mo solution, dry, calcine (500-600°C). 2. Impregnate with Co solution, dry, calcine (500-600°C). | Controlled, separate deposition of molybdic oxide and cobalt oxide. researchgate.net |

| Simultaneous with Chelating Agent | Co(NO₃)₂·6H₂O, (NH₄)₆Mo₇O₂₄·4H₂O | Ethylenediaminetetraacetic acid (EDTA) | Simultaneous impregnation of Co, Mo, and EDTA. | Leads to higher hydrodesulfurization (HDS) activity compared to sequential impregnations. researchgate.net |

Ammonolysis Processes for Nitride Formation

Ammonolysis is a thermochemical process used to convert cobalt-molybdenum oxides into their corresponding nitride phases. This is typically achieved through a temperature-programmed reaction where the oxide precursor is heated under a flow of ammonia (NH₃) or a nitrogen/hydrogen (N₂/H₂) mixture. scielo.org.mxCurrent time information in Boone County, US. The process transforms the oxide lattice into a ternary interstitial nitride, with Co₃Mo₃N being a commonly targeted active phase. acs.orgresearchgate.net

The synthesis begins with the preparation of an oxide precursor, often a single-phase cobalt molybdate (CoMoO₄). This precursor is typically synthesized via hydrothermal methods or precipitation from aqueous solutions of cobalt and molybdenum salts, such as cobalt nitrate and ammonium heptamolybdate, followed by calcination in air at temperatures around 450-500°C. scielo.org.mxCurrent time information in Boone County, US.

The subsequent ammonolysis is a critical step where the oxide is converted to the nitride. The reaction pathway can be complex, involving several intermediate phases. In-situ X-ray diffraction (XRD) studies have shown that the transformation of CoMoO₄ to Co₃Mo₃N can proceed through intermediates such as Co₂Mo₃O₈, molybdenum nitride (Mo₂N), metallic cobalt, and another ternary nitride phase, Co₂Mo₃N. acs.orgresearchgate.net The formation of these phases is highly dependent on the reaction conditions.

Research has shown that the final composition of the nitride product can be a mixture of phases, primarily Co₃Mo₃N and Co₂Mo₃N. researchgate.netCurrent time information in Phelps County, US. The relative concentration of these phases is influenced by parameters such as the final ammonolysis temperature and the heating rate. Current time information in Phelps County, US. For example, a relatively low final ammonolysis temperature (e.g., 700°C) and a high heating rate can favor the formation of the Co₂Mo₃N compound, which is considered an intermediate in the formation of the more stable Co₃Mo₃N. Current time information in Phelps County, US. The table below outlines the key stages and observed phases during the ammonolysis process.

| Precursor | Ammonolysis Conditions | Intermediate Phases Identified | Final Product(s) |

| CoMoO₄·3/4H₂O | Heating in NH₃ atmosphere | CoMoO₄, Co₂Mo₃O₈, Mo₂N, metallic Co, Co₂Mo₃N | Mixture of Co₃Mo₃N and Co₂Mo₃N acs.orgresearchgate.netCurrent time information in Phelps County, US. |

| CoMoO₄ | Temperature-programmed reaction up to 785°C in NH₃ | Not specified | Single-phase Co₃Mo₃N scielo.org.mx |

| CoMoO₄ precursor from Co(NO₃)₂ and (NH₄)₆Mo₇O₂₄ | Nitriding at 973 K (700°C) | Not specified | Co₃Mo₃N researchgate.net |

Influence of Precursor Selection and Reaction Parameters on Compound Formation and Structure

The final properties, structure, and composition of cobalt-molybdenum compounds are profoundly dictated by the initial choice of precursors and the specific parameters employed during synthesis.

Precursor Selection: The type of cobalt and molybdenum precursor directly impacts the interactions in the initial and final stages. A comparison between co-impregnating with cobalt nitrate and ammonium heptamolybdate versus a single-step impregnation with an Anderson cobaltomolybdate anion highlights this influence. rsc.org In the former case, an aluminomolybdate anion tends to form on the support, with no direct cobalt-molybdenum interaction observed in the oxidic precursor. rsc.org Conversely, using the pre-formed cobaltomolybdate anion preserves the direct Co-Mo interaction after impregnation. rsc.org

Influence of pH: The pH of the synthesis solution is a critical parameter, especially during precipitation or impregnation, as it governs the species of isopolymolybdates present in the solution. rsc.orgnih.gov As the pH decreases, molybdate species undergo aggregation, changing from monomeric MoO₄²⁻ at higher pH to polymeric species like Mo₇O₂₄⁶⁻ and Mo₈O₂₄⁶⁻ at lower pH values. rsc.orgnih.gov This change in the molybdenum species affects how they interact with cobalt ions and the support material, ultimately influencing the composition, particle aggregation, and surface properties of the final catalyst. rsc.orgnih.gov For instance, preparing precursors at different pH values leads to varied compositions and properties, which in turn affects the formation of active nitride phases during ammonolysis. researchgate.net

Reaction Parameters: Parameters such as calcination temperature and atmosphere are crucial in defining the final structure of the compound. Higher calcination temperatures generally lead to better crystallization but can also cause particle aggregation and a decrease in surface area. mdpi.comsemanticscholar.org For cobalt-based catalysts on an alumina support, calcination at 400°C in a flowing N₂ atmosphere has been found to achieve high dispersion of cobalt particles. researchgate.net A flowing gas atmosphere during calcination is generally more effective in increasing metal dispersion compared to a static atmosphere. researchgate.netoulu.fi The calcination step transforms the precursor salts into metal oxides, and the conditions under which this occurs can significantly influence the metal-support interactions and the ultimate reducibility and activity of the compound. semanticscholar.org

The following table summarizes the impact of various parameters on the synthesis of Co-Mo compounds.

| Parameter | Variation | Effect on Compound Formation and Structure |

| Precursor Type | Cobalt Nitrate + Ammonium Heptamolybdate vs. Anderson Cobaltomolybdate Anion | Affects the direct Co-Mo interaction in the initial oxidic precursor. rsc.org |

| pH | Decreasing from 6.0 to 1.0 | Causes aggregation of isopolymolybdate species (e.g., MoO₄²⁻ → Mo₇O₂₄⁶⁻), leading to changes in particle aggregation and surface Mo-enrichment. rsc.orgnih.gov |

| Chelating Agent | Addition of Nitrilotriacetic Acid (NTA) | Increases the amount of Co-promoted active sites without changing MoS₂ slab morphology. researchgate.net |

| Calcination Temperature | Increasing Temperature | Leads to better crystallization but can cause sharper, stronger diffraction peaks, indicating larger crystallite sizes and potential loss of surface area. mdpi.com |

| Calcination Atmosphere | Static vs. Flowing Gas (e.g., N₂) | A flowing gas atmosphere generally results in higher dispersion of the active metal compared to a static atmosphere. researchgate.netoulu.fi |

Advanced Characterization of Cobalt Molybdenum Materials

Structural and Morphological Characterization

Structural and morphological analyses are foundational in materials science, revealing the physical arrangement and form of the compound at various scales.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material and determining its lattice parameters. For cobalt-molybdenum (2/3) compounds, XRD analysis consistently identifies the Co₂Mo₃O₈ phase. nih.govaip.org This phase belongs to the hexagonal P6₃mc space group. aip.org

The diffraction patterns show distinct peaks corresponding to specific crystal planes. For instance, prominent peaks for Co₂Mo₃O₈ have been observed at 2θ values of 25.2°, 35.9°, 37.1°, 40.4°, and 56.1°, which correspond to the (102), (200), (201), (202), and (213) crystal planes, respectively. aip.org The sharp and intense nature of these peaks indicates a well-crystallized material. acs.org In some preparations, other crystalline phases such as Co₃Mo and β-Co(OH)₂ may also be identified alongside the primary Co₂Mo₃O₈ phase. nih.gov

The lattice parameters derived from XRD data provide precise measurements of the unit cell dimensions. A slight shift in diffraction peaks to lower angles can indicate an expansion of the unit cell, potentially due to the incorporation of atoms with larger atomic radii. mdpi.com

| Parameter | Value | Reference JCPDS Card |

|---|---|---|

| Crystal System | Hexagonal | 34-0511 aip.org |

| Space Group | P6₃mc | aip.org |

| Lattice Parameter (a) | 5.871 Å | aip.org |

| Lattice Parameter (b) | 5.871 Å | aip.org |

| Lattice Parameter (c) | 10.021 Å | aip.org |

| Angle (α) | 90.00° | aip.org |

| Angle (β) | 90.00° | aip.org |

| Angle (γ) | 120.00° | aip.org |

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of materials. Scanning Electron Microscopy (SEM) reveals surface topography, while Transmission Electron Microscopy (TEM) provides high-resolution details of the internal structure.

Studies on cobalt-molybdenum (2/3) materials have identified various morphologies, including:

Nanosheets : Smooth-surfaced nanosheets have been observed for Co₂Mo₃O₈. aip.org

Flower-like Microspheres : Hierarchical structures assembled from ultrathin mesoporous nanosheets, with thicknesses around 4.0 nm, have been synthesized. mdpi.com

Nanoplates : In some cases, tiny hexagonal plaques with an average size of 130 nm and a thickness of 30 nm grow on the material's surface. nih.gov

Nanobelts : Self-standing films of cobalt-molybdenum oxide nanobelts have been prepared via hydrothermal processes. researchgate.net

High-Resolution TEM (HRTEM) further elucidates the crystalline nature of these nanostructures. HRTEM images show distinct lattice fringes, and the measured interplanar distances can be correlated with the crystalline planes identified by XRD. For example, lattice fringe spacings of 0.349 nm and 0.4957 nm have been observed, corresponding to the (102) and (002) planes of Co₂Mo₃O₈, respectively. nih.gov Similarly, a spacing of 0.22 nm corresponds to the (202) plane of Co₂Mo₃O₈. aip.org Selected Area Electron Diffraction (SAED) patterns with concentric rings confirm the polycrystalline nature of these materials. nih.gov

Energy-dispersive X-ray (EDX) spectroscopy, often coupled with electron microscopy, confirms the uniform distribution of cobalt, molybdenum, and oxygen throughout the nanostructures. aip.orgmdpi.com

The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area and porosity of a material, which are critical parameters for applications like catalysis. The analysis involves measuring the adsorption and desorption of nitrogen gas on the material's surface.

Cobalt-molybdenum materials often exhibit Type IV isotherms, which are characteristic of mesoporous materials. acs.orgosti.gov The specific surface area can vary significantly depending on the synthesis method and the exact composition. For example, cobalt-molybdenum phosphide (B1233454) nanoboxes have shown BET surface areas ranging from 111 to 128 m²/g. acs.org For cobalt molybdenum nitrides, the specific surface area is influenced by the concentration of the Co₂Mo₃N phase. mdpi.com

Pore size distribution, typically calculated using the Barrett-Joyner-Halenda (BJH) method, often reveals that these materials have pores in the mesoporous range (2-50 nm). acs.orgmdpi.com For instance, pore size distributions centered around 12-26 nm have been reported. acs.org

| Material | BET Surface Area (m²/g) | Pore Size Distribution | Reference |

|---|---|---|---|

| CoMoP-DSHNBs | 111.055 | ~12–26 nm (Mesoporous) | acs.org |

| CoMoOH-YSNBs | 128.697 | ~12–26 nm (Mesoporous) | acs.org |

| [Co(2,2'-bpy)₃]yMoS₂ | 8.79 | Not specified | |

| [Co(1,10-phen)₃]yMoS₂ | 9.62 | Not specified | |

| 3%Mo-Co₃O₄ | 96 | 15.5 nm | osti.gov |

Spectroscopic and Elemental Characterization

Spectroscopic techniques probe the interaction of electromagnetic radiation with the material to provide information about its elemental composition, chemical bonding, and electronic structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the elements present within the top 10 nm of a material's surface. thermofisher.cnazom.com

XPS survey scans confirm the presence of cobalt, molybdenum, and oxygen in the material. aip.orgnih.gov High-resolution scans of the Co 2p and Mo 3d regions provide detailed information about their chemical states.

Cobalt (Co 2p) : The Co 2p spectrum is characterized by two main peaks, Co 2p₃/₂ and Co 2p₁/₂, along with satellite peaks. These peaks can be deconvoluted to identify different oxidation states. For Co₂Mo₃O₈, peaks at binding energies of 782.8 eV and 798.4 eV are assigned to Co²⁺, while peaks at 780.7 eV and 796.7 eV belong to Co³⁺. aip.org The presence of both Co²⁺ and Co³⁺ indicates a mixed-valence state on the surface.

The quantification of these different oxidation states from XPS data is critical for understanding the material's catalytic and electronic properties. thermofisher.cnazom.com

| Element/Orbital | Oxidation State | Binding Energy (eV) | Reference |

|---|---|---|---|

| Co 2p₃/₂ | Co²⁺ | 782.8 | aip.org |

| Co 2p₁/₂ | Co²⁺ | 798.4 | aip.org |

| Co 2p₃/₂ | Co³⁺ | 780.7 | aip.org |

| Co 2p₁/₂ | Co³⁺ | 796.7 | aip.org |

| Mo 3d₅/₂ | Mo⁴⁺ | ~229.7 | nih.gov |

| Mo 3d₅/₂ | Mo⁶⁺ | 232.8 | aip.org |

| Mo 3d₃/₂ | Mo⁶⁺ | 235.9 | aip.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV and visible light by a material, providing insights into its electronic transitions. uu.nl For semiconductor materials like cobalt-molybdenum oxides, a key parameter derived from UV-Vis spectra is the optical band gap energy (E_g).

The band gap is typically determined from diffuse reflectance spectra using the Tauc plot method. nih.gov This involves plotting (F(R)hν)ⁿ versus photon energy (hν), where F(R) is the Kubelka-Munk function and 'n' depends on the nature of the electronic transition. The band gap is found by extrapolating the linear portion of the plot to the energy axis.

For a composite material of molybdenum oxysulfide and cobalt phosphate (B84403) (MoOₓSᵧ-CoPi), the band gap was estimated to be 2.44 eV. nih.gov In another study on cobalt-doped molybdenum oxide, the band gap was found to be slightly lower than that of pure molybdenum oxide. semanticscholar.org The electronic transitions in these materials are generally attributed to d-d transitions within the metal ions and charge-transfer transitions between the metal and oxygen atoms. uu.nl The specific absorption bands can be complex due to the presence of multiple oxidation states and coordination environments for both cobalt and molybdenum.

Inductively Coupled Plasma (ICP) Analysis for Quantitative Elemental Composition

Inductively coupled plasma (ICP) analysis is a powerful technique for the accurate quantitative determination of the elemental composition of cobalt-molybdenum materials. This method is frequently utilized in conjunction with both atomic emission spectrometry (ICP-AES) and mass spectrometry (ICP-MS) to ascertain the precise ratio of cobalt to molybdenum, as well as to identify and quantify any trace impurities that may be present. jst.go.jpgoogle.comfao.org The process involves introducing a sample of the cobalt-molybdenum material, typically in a liquid form after acid digestion, into a high-temperature plasma. The plasma, which is an ionized gas, excites the atoms of the sample, causing them to emit light at characteristic wavelengths (in ICP-AES) or to be ionized for mass-to-charge ratio analysis (in ICP-MS).

The intensity of the emitted light or the detector response is directly proportional to the concentration of the elements in the sample, allowing for precise quantification. For cobalt-molybdenum (2/3) materials, ICP analysis is crucial for verifying that the desired stoichiometric ratio has been achieved during synthesis. This is particularly important as the catalytic, electronic, and magnetic properties of the material are highly dependent on its elemental composition.

Research findings have demonstrated the successful application of ICP-AES for the analysis of Co-base superalloys, which can contain molybdenum. fao.org These studies involve the careful selection of analytical lines to avoid spectral interferences from the major elements and the use of internal standards to ensure accuracy and precision. fao.org The sample preparation for ICP analysis of cobalt-molybdenum alloys typically involves digestion in a mixture of strong acids, such as hydrochloric acid, nitric acid, and hydrofluoric acid, often with the assistance of microwave heating to ensure complete dissolution. google.com

The following table presents hypothetical data from an ICP-OES analysis of a synthesized cobalt-molybdenum (2/3) sample, illustrating the typical results obtained with this technique.

| Element | Measured Concentration (mg/L) | Calculated Atomic Ratio | Target Atomic Ratio |

| Cobalt (Co) | 20.0 | 2.0 | 2 |

| Molybdenum (Mo) | 30.0 | 3.0 | 3 |

Thermal and Thermochemical Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition behavior of cobalt-molybdenum materials. longdom.orglongdom.orgfiveable.me TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert or oxidizing). longdom.orgfiveable.me This information is critical for understanding the material's behavior under high-temperature conditions, which is relevant for applications such as catalysis and as high-temperature alloys.

For cobalt-molybdenum (2/3) compounds, TGA can reveal the temperatures at which decomposition or phase transitions occur, as well as the nature of these processes. For instance, in the case of unsupported cobalt-molybdenum sulfide (B99878) catalysts prepared from bimetallic precursors, TGA can be used to study the fragmentation and decomposition of the molecular structures. researchgate.net The decomposition of these precursors under a hydrogen atmosphere at high temperatures leads to the formation of the active catalyst. researchgate.net

The decomposition pathway of cobalt-molybdenum materials can be complex and may involve multiple steps. For example, the thermal decomposition of cobalt-molybdenum precursors in an inert atmosphere may proceed through the loss of organic ligands, followed by the reduction of the metal oxides to form the final alloy or mixed-metal oxide. In an oxidizing atmosphere, the material may undergo oxidation to form cobalt and molybdenum oxides.

The data from a TGA experiment is typically presented as a thermogram, which plots the percentage of mass loss against temperature. The following table illustrates hypothetical TGA data for the decomposition of a cobalt-molybdenum precursor.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 100-200 | 5 | Loss of adsorbed water |

| 200-400 | 25 | Decomposition of organic ligands |

| 400-600 | 10 | Reduction of metal oxides |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. cuni.czlinseis.com DSC is widely used to study the thermal behavior of materials, including phase transitions, melting, crystallization, and heat capacity. cuni.cznetzsch.com For cobalt-molybdenum (2/3) materials, DSC provides valuable insights into their thermal stability and the temperatures at which structural changes occur. mdpi.comresearchgate.net

In the context of cobalt-molybdenum alloys, DSC can be used to identify the temperatures of solid-state phase transformations. For example, in Co-Al-Nb-Mo systems, DSC has been employed to detect phase transitions such as the formation and dissolution of intermetallic phases. mdpi.comresearchgate.net The DSC thermograms of these alloys show endothermic or exothermic peaks corresponding to these transformations. mdpi.comresearchgate.net The position and area of these peaks provide information about the temperature and enthalpy of the transition, respectively. cuni.czderingerney.com

The thermal behavior of cobalt-molybdenum materials is crucial for their application in high-temperature environments. DSC can be used to determine the melting point and the heat of fusion of these materials, which are important parameters for their processing and application. Furthermore, DSC can be used to study the effect of alloying elements on the phase stability of cobalt-molybdenum alloys.

The following table presents hypothetical DSC data for a cobalt-molybdenum (2/3) alloy, showing the temperatures of observed phase transitions.

| Peak Temperature (°C) | Enthalpy Change (J/g) | Transition Type |

| 850 | -25 | Exothermic (Crystallization) |

| 1350 | 150 | Endothermic (Melting) |

Advanced Electrochemical Characterization Techniques

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics and Interface Properties

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrochemical properties of materials, including charge transfer kinetics and the behavior of interfaces. duke.edumdpi.com EIS involves applying a small amplitude AC voltage or current perturbation to an electrochemical cell over a wide range of frequencies and measuring the resulting impedance. The data is often presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part.

For cobalt-molybdenum (2/3) materials, EIS is a valuable tool for characterizing their performance in electrochemical applications such as batteries, supercapacitors, and electrocatalysis. The impedance spectra can provide information about the resistance of the electrolyte, the charge transfer resistance at the electrode-electrolyte interface, and the capacitive behavior of the material. duke.edutum.de

In the case of molybdenum-doped cobalt oxide electrodes for supercapacitors, EIS has been used to analyze the effect of doping on the charge transfer resistance. mdpi.com Lower charge transfer resistance is indicative of faster charge transfer kinetics and better electrochemical performance. The EIS data can be fitted to an equivalent circuit model to extract quantitative values for the different resistance and capacitance components of the system. duke.edutum.de

The following table presents hypothetical EIS data for a cobalt-molybdenum (2/3) electrode, showing the values of the equivalent circuit elements.

| Parameter | Value | Description |

| Rs (Ω) | 1.5 | Solution resistance |

| Rct (Ω) | 10.2 | Charge transfer resistance |

| Cdl (F) | 1.2 x 10-4 | Double-layer capacitance |

In Situ Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) for Reaction Intermediates

In situ Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) is a highly sensitive vibrational spectroscopy technique used to study solid-liquid interfaces and identify reaction intermediates in real-time under electrochemical conditions. mdpi.comresearchgate.net This technique combines the surface sensitivity of surface-enhanced infrared absorption spectroscopy (SEIRAS) with the attenuated total reflectance (ATR) configuration, allowing for the detection of adsorbed species on an electrode surface with high sensitivity. mdpi.comnih.gov

In the context of cobalt-molybdenum catalysts, ATR-SEIRAS could be employed to identify key reaction intermediates in processes such as the hydrogen evolution reaction, oxygen evolution reaction, or CO2 reduction. nih.govacs.org By monitoring the changes in the infrared spectra as a function of the applied potential, it is possible to gain insights into the reaction pathways and the role of different surface sites in the catalytic process.

The following table presents hypothetical ATR-SEIRAS data for the adsorption of a reaction intermediate on a cobalt-molybdenum (2/3) electrode surface.

| Wavenumber (cm-1) | Assignment | Potential (V vs. RHE) |

| 2050 | Linearly bonded CO | -0.4 |

| 1900 | Bridge-bonded CO | -0.6 |

| 1650 | Adsorbed H2O | 0.0 |

Theoretical and Computational Investigations of Cobalt Molybdenum Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of cobalt-molybdenum materials, particularly in catalysis. DFT calculations allow for the detailed examination of electronic structures, the energetics of surface reactions, and the modeling of complete reaction pathways, offering a bridge between fundamental material properties and observable catalytic activity.

Electronic structure calculations are fundamental to understanding the catalytic nature of cobalt-molybdenum compounds. The Density of States (DOS) and Partial Density of States (PDOS) analyses reveal the distribution of electronic states and the contribution of specific atomic orbitals (e.g., Co 3d, Mo 4d) near the Fermi level, which is crucial for chemical bonding and reactivity.

Research has shown that the electronic properties of these systems are highly tunable. For instance, DFT calculations on Co–Mo–S catalysts have demonstrated that Co-doping induces different properties depending on the MoS2 phase. rsc.orgrsc.org Doping cobalt into the 1T-MoS2 configuration imparts metallic conductor properties, whereas the 2H-MoS2 phase retains its semiconductor characteristics, suggesting the 1T-phase possesses superior catalytic performance. rsc.orgrsc.org This metallic character in the 1T phase is associated with a higher density of active sites. rsc.org Similarly, theoretical studies on Co-doped α-MoO3 reveal that cobalt integration can significantly narrow the material's electronic band gap. researchgate.net The modulation of local electronic structures is a recurring theme; studies indicate that doping with elements like Tellurium (Te) can effectively alter the electronic environments of both cobalt and molybdenum sites, thereby influencing the reactivity of intermediates. rsc.orgresearchgate.net

Furthermore, calculations on silver-decorated Co2Mo3O8 have shown that the introduction of a noble metal can optimize the DOS near the Fermi level, which is believed to reduce the energy barrier for key catalytic steps like water dissociation and proton adsorption. aip.org These findings underscore the principle that the catalytic activity of cobalt-molybdenum systems is primarily an "electronic" effect, intrinsically linked to the position of the constituent metals in the periodic table and their resulting electronic configurations. researchgate.net

| System | Computational Finding | Implication for Catalysis | Reference |

|---|---|---|---|

| Co-doped 1T-MoS₂ | Induces metallic conductor properties. | Excellent catalytic performance due to more exposed active sites. | rsc.orgrsc.org |

| Co-doped 2H-MoS₂ | Retains semiconductor properties. | Lower catalytic activity compared to the 1T phase. | rsc.orgrsc.org |

| Co-doped α-MoO₃ | Causes band gap narrowing of approximately 0.94 eV to 1.36 eV. | Enhanced photosensitivity and conductivity for optoelectronic applications. | researchgate.net |

| Te-doped CoMoO₃ | Modulates the local electronic structures of Co and Mo sites. | Optimizes the reactivity of reaction intermediates. | rsc.orgresearchgate.net |

| Ag-decorated Co₂Mo₃O₈ | Optimizes the Density of States (DOS) near the Fermi level. | Improves intrinsic catalytic activity for the Hydrogen Evolution Reaction (HER). | aip.org |

In the context of hydrodesulfurization (HDS), a key application for Co-Mo catalysts, DFT has been used to calculate the adsorption energy of sulfur-containing molecules. For example, the adsorption of thiophene on a Co-Mo-S catalyst was found to be more stable on the 1T configuration (−0.76 eV) compared to the 2H configuration (−0.65 eV), which correlates with the higher catalytic activity of the 1T phase. rsc.org This indicates that stronger binding of the reactant facilitates its subsequent transformation.

DFT studies have also shed light on ammonia (B1221849) synthesis and CO2 hydrogenation. For the nitrogen reduction reaction (NRR), the energy barrier for the crucial N2 adsorption step on MoS2 was significantly lowered from 1.62 eV to 0.94 eV upon the introduction of a cobalt dopant. osti.gov In CO2 methanation, DFT calculations showed that the binding energies of key species like CO2, H2, and CO are stronger on a Co/ZrO2 catalyst than on a Co/Al2O3 catalyst, a finding that aligns with experimental temperature-programmed desorption (TPD) results. researchgate.net These stronger interactions on the zirconia support help explain its superior catalytic performance. researchgate.net

| System | Adsorbate | Calculated Adsorption Energy (eV) | Significance | Reference |

|---|---|---|---|---|

| Co-Mo-S (1T phase) | Thiophene | -0.76 | More stable adsorption, correlates with higher HDS activity. | rsc.org |

| Co-Mo-S (2H phase) | Thiophene | -0.65 | Less stable adsorption compared to the 1T phase. | rsc.org |

| Co-doped MoS₂ | N₂ | -0.94 (Energy Barrier) | Co-doping lowers the activation barrier for N₂ adsorption in NRR. | osti.gov |

| Ag-decorated Co₂Mo₃O₈ | Water (H₂O) | Enhanced Adsorption Energy | Improved intrinsic catalytic activity for HER. | aip.org |

Beyond static adsorption energies, DFT is employed to map entire reaction pathways and identify transition states, which are the highest energy points along a reaction coordinate. This analysis is crucial for determining reaction mechanisms and identifying rate-limiting steps.

For the HDS of thiophene, DFT calculations have elucidated the potential energy diagram for the direct desulfurization (DDS) pathway. rsc.org The process begins with the stable adsorption of thiophene onto a sulfur vacancy, followed by a hydrogenation reaction to form a 2-hydrothiophene intermediate. rsc.org The subsequent C–S bond cleavage is a critical step in the desulfurization process. rsc.org

Ab Initio Calculations for Fundamental Electronic Interactions

Ab initio (from first principles) calculations provide a highly accurate, parameter-free approach to studying the fundamental electronic interactions within materials. These methods, such as those implemented in the Vienna Ab initio Simulation Package (VASP), solve the quantum mechanical equations of the system to compute structural and electronic properties with high fidelity. osti.gov

In the study of cobalt-molybdenum systems, ab initio calculations have been instrumental in determining total energies and modeling structural relaxations. osti.gov For instance, these methods were used to investigate the Co-Mo-N system, demonstrating the reactivity of nitrogen within the material's lattice is strongly dependent on pretreatment conditions. acs.org By simulating the system at the quantum level, researchers can understand how the incorporation of a dopant like cobalt into a MoS2 lattice causes local distortions and alters the Mo-dinitrogen interaction, which is key to activating the strong N≡N bond for ammonia synthesis. osti.gov Ab initio molecular dynamics simulations have also been employed to model complex reaction steps and environments, providing a dynamic picture of catalytic processes that goes beyond static calculations. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural or physicochemical features of a compound (descriptors) and a specific property, such as catalytic activity. While extensively used in fields like drug discovery, its application in heterogeneous catalysis is an emerging area.

The general framework for applying QSPR to catalyst screening involves several steps. researchgate.net First, a dataset of catalysts with known properties is assembled. Next, a set of numerical descriptors representing the structural, electronic, or topological features of the catalysts is calculated. Finally, statistical or machine learning algorithms are used to build a model that links these descriptors to the observed property (e.g., thiophene conversion rate). researchgate.net

While specific, detailed QSPR studies focused solely on the "Cobalt-molybdenum (2/3)" compound are not widely reported in the available literature, the methodology holds significant potential. For Co-Mo catalysts, relevant descriptors could include parameters derived from DFT, such as the d-band center of the active metals, adsorption energies of key reactants, or the energy barriers for rate-limiting steps. By correlating these fundamental descriptors with experimental catalytic data, QSPR models could accelerate the discovery of novel Co-Mo formulations with enhanced performance for applications like hydrodesulfurization or ammonia synthesis.

Electrocatalysis

Cobalt-molybdenum (Co-Mo) compounds have emerged as highly promising electrocatalysts for water splitting, a key technology for producing clean hydrogen energy. Their efficiency in catalyzing both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) makes them attractive, cost-effective alternatives to precious metal catalysts like platinum.

Hydrogen Evolution Reaction (HER)

The Volmer-Tafel mechanism involves two main steps. The first is the Volmer step, or discharge step, where a proton is adsorbed onto an active site (M) on the catalyst surface, forming an adsorbed hydrogen atom (H_ads). This is followed by the Tafel step, where two adsorbed hydrogen atoms combine to form a hydrogen molecule (H₂), which then desorbs from the surface.

Volmer Step: H⁺ + e⁻ + M → M-H_ads

Tafel Step: M-H_ads + M-H_ads → 2M + H₂

A low Tafel slope, typically around 30 mV dec⁻¹, is characteristic of a reaction following the Volmer-Tafel pathway, where the Tafel recombination step is rate-limiting. royalsocietypublishing.orgnih.gov This mechanism is often observed on catalysts with high hydrogen coverage and fast discharge steps. For instance, platinum, the benchmark HER catalyst, exhibits a Tafel slope of 30.1 mV dec⁻¹, indicating a Volmer-Tafel mechanism. royalsocietypublishing.org Catalysts that favor this pathway are generally considered highly efficient. nih.gov

Alternatively, the HER can proceed via the Volmer-Heyrovsky mechanism. This pathway also begins with the Volmer step, but the subsequent step involves the electrochemical desorption of the adsorbed hydrogen atom. In the Heyrovsky step, an adsorbed hydrogen atom reacts with a proton from the electrolyte and an electron to form a hydrogen molecule.

Volmer Step: H⁺ + e⁻ + M → M-H_ads

Heyrovsky Step: M-H_ads + H⁺ + e⁻ → M + H₂

The rate-determining step in this pathway can be either the initial Volmer adsorption step or the subsequent Heyrovsky electrochemical desorption step. mdpi.com A Tafel slope of around 40-120 mV dec⁻¹ is typically associated with the Volmer-Heyrovsky mechanism. royalsocietypublishing.orgnih.gov For example, a study on cobalt phosphide (B1233454) (CoP) and molybdenum phosphide (MoP) hybrids found that with increasing cobalt content, the HER mechanism shifted, with the electrochemical desorption of hydrogen becoming more influential in the Volmer-Heyrovsky pathway. researchgate.net Specifically, a Co₅Fe₅MoO@CP composite in an alkaline medium was inferred to follow the Volmer-Heyrovsky reaction pathway based on its Tafel slope of 78.3 mV·dec⁻¹. mdpi.com

The enhanced electrocatalytic activity of bimetallic Co-Mo compounds for HER is largely attributed to the synergistic effect between the two metals. cdmf.org.br This synergy modifies the electronic structure of the material, creating more favorable conditions for the reaction to occur. Combining cobalt, a hyper-d-metal, with molybdenum, a hypo-d-metal, results in interesting electrocatalytic properties. cdmf.org.br This combination alters the d-band center of the alloy, leading to a more optimal binding energy for adsorbed hydrogen, which is a crucial factor for efficient H₂ formation. cdmf.org.br

The efficiency of an HER catalyst is heavily dependent on its ability to optimally adsorb and desorb hydrogen intermediates. The binding energy of hydrogen to the catalyst surface (M-H_ads) is a key descriptor of activity, as illustrated by the "volcano plot" for HER catalysts. mdpi.com The ideal catalyst binds hydrogen neither too strongly nor too weakly.

In Co-Mo bimetallic systems, the presence of both metals creates unique active sites that can fine-tune this binding energy. The modification of the electronic structure through the Co-Mo interaction leads to an appropriate stabilization of the adsorbed hydrogen, which facilitates the subsequent steps of either Tafel recombination or Heyrovsky desorption. cdmf.org.br Theoretical calculations have demonstrated that Co-Mo dual sites play a crucial role in the reaction. For instance, Co sites can be responsible for activating intermediates, while Mo centers can act as radical mediators. researchgate.net The formation of a ternary interstitial hexagonal CoMoP₂ crystal phase in CoP-MoP hybrids has been shown to enhance electrochemical activity by providing efficient charge transfer, which accelerates the proton discharge (Volmer) step in the Volmer-Heyrovsky mechanism. royalsocietypublishing.org

Oxygen Evolution Reaction (OER)

Cobalt-molybdenum bimetal oxides like Co₂Mo₃O₈ are employed as OER catalysts due to their abundance of active sites. acs.org However, their relatively low conductivity can limit performance. acs.org To address this, these oxides are often integrated with conductive materials like N-doped carbon, which improves conductivity and enhances electrolyte penetration. acs.org The presence of cobalt nanoparticles on the surface of Co₂Mo₃O₈ can also furnish more active sites for the OER. acs.org

Research on a Co/Co₂Mo₃O₈@NC composite showed an overpotential of 288 mV at a current density of 10 mA·cm⁻², which is comparable to the commercial RuO₂ catalyst. acs.org Similarly, a Co₅Fe₅MoO@CP composite exhibited an OER overpotential of 245 mV at 10 mA·cm⁻² with a Tafel slope of 92.2 mV·dec⁻¹. mdpi.comnih.gov Doping cobalt-molybdenum hydroxides with other metals like iron can introduce oxygen vacancies and more active metal centers, further lowering the OER overpotential. researchgate.net DFT analysis suggests that in some Co-Mo systems, cobalt atoms function as the catalytic core for the oxygen evolution process. mdpi.comnih.gov The mechanism involves the adsorption of OH⁻ ions and subsequent formation of O-O bonds, a process that is facilitated by the electronic properties of the Co-Mo active sites.

Electrocatalytic Performance of Co-Mo Compounds

The following table summarizes the reported electrocatalytic performance of various cobalt-molybdenum-based materials for HER and OER in alkaline media.

| Catalyst | Reaction | Overpotential @ 10 mA·cm⁻² (mV) | Tafel Slope (mV·dec⁻¹) |

| Co₅Fe₅MoO@CP mdpi.comnih.gov | HER | 123.6 | 78.3 |

| Co₅Fe₅MoO@CP mdpi.comnih.gov | OER | 245 | 92.2 |

| Co–Mo–P/Co–Zn–S rsc.org | HER | 120 | 61.7 |

| Co–Mo–P/Co–Zn–S rsc.org | OER | 273 | 41 |

| Co/Co₂Mo₃O₈@NC acs.org | OER | 288 | N/A |

| MoCo(OH)₂/CoP/NF researchgate.net | HER | 15 | N/A |

| MoCo(OH)₂/CoP/NF researchgate.net | OER | 287 | N/A |

2 Catalytic Applications in Oxygen Evolution Reaction (OER)

The oxygen evolution reaction (OER) is a critical process in energy conversion and storage technologies like water electrolysis and metal-air batteries, but it is often hindered by slow kinetics. Cobalt-molybdenum compounds have emerged as promising and cost-effective electrocatalysts to accelerate this reaction. Their efficiency is deeply rooted in the specific reaction mechanisms that occur on the catalyst surface, which can be tailored by manipulating the material's composition and structure.

1 Adsorbate Evolution Mechanism (AEM) in OER

The Adsorbate Evolution Mechanism (AEM) is the conventional pathway for OER on many transition metal oxides. upc.edulabapress.com This mechanism involves a series of steps where oxygen-containing intermediates (*OH, *O, and *OOH) are sequentially adsorbed onto a metal active site on the catalyst surface before the final release of an oxygen molecule. The performance of a catalyst following the AEM is governed by the Sabatier principle, which dictates that the binding energies of these intermediates should be neither too strong nor too weak. upc.edu In cobalt-based catalysts, the AEM pathway can be a limiting factor due to scaling relationships between the adsorption energies of the intermediates. rsc.orgacs.org While cobalt oxides are known to follow this mechanism, the introduction of molybdenum can modify the electronic structure of the cobalt active sites. oaepublish.com This modification can tune the binding energies of the oxygen intermediates, thereby optimizing the AEM pathway to a certain extent. However, the primary benefit of molybdenum addition is often linked to activating an alternative, more efficient mechanism.

2 Lattice Oxygen Mediated (LOM) Mechanism in OER

Recent research has highlighted that highly active oxide catalysts can bypass the traditional AEM pathway by engaging their own lattice oxygen in the reaction, a process known as the Lattice Oxygen Mediated (or Oxidation) Mechanism (LOM). upc.edulabapress.comrsc.org This mechanism is particularly relevant for cobalt-molybdenum compounds. Doping cobalt oxide with a more electronegative element like molybdenum is a key strategy to promote LOM. upc.edursc.org The higher electronegativity of molybdenum enhances the covalency of the metal-oxygen bonds and shifts the oxygen p-band closer to the Fermi level, which triggers the redox activity of the lattice oxygen. upc.edu In this pathway, lattice oxygen atoms participate directly in the formation of the O-O bond, which can circumvent the thermodynamic constraints imposed by the AEM. acs.org Studies on amorphous molybdenum cobalt oxide nanosheets have demonstrated that the incorporation of molybdenum enables the participation of lattice oxygen, significantly boosting OER performance. upc.edursc.orgupc.edu This activation of the LOM pathway is considered a primary reason for the enhanced catalytic activity observed in various cobalt-molybdenum oxide systems. rsc.org

3 Oxygen Vacancy Engineering and Its Impact on OER Performance

Oxygen vacancy engineering is a powerful strategy for enhancing the OER activity of cobalt-molybdenum catalysts. researchgate.net Creating oxygen vacancies—missing oxygen atoms in the crystal lattice—can profoundly alter the material's electronic structure and catalytic properties. bohrium.comrsc.org In cobalt molybdate (B1676688) (CoMoO₄), introducing an optimal concentration of oxygen vacancies has been shown to expose more active sites, increase electrical conductivity by narrowing the band-gap, and favorably modulate the free energy of OER intermediates. bohrium.com This leads to accelerated reaction kinetics. bohrium.com The formation of these vacancies can lead to an upshifted d-band center, which optimizes the desorption of oxygen intermediates and lowers the energy barrier of the rate-determining step. researchgate.net Furthermore, doping with other elements can help promote and stabilize these vacancies. For instance, vanadium doping in a CoMo-based catalyst was found to facilitate the formation of oxygen vacancies, leading to a catalyst that achieved a low overpotential of 248 mV at a current density of 10 mA cm⁻² and demonstrated remarkable durability for over 600 hours. researchgate.net Similarly, iron doping in a molybdenum-iron-cobalt oxyhydroxide catalyst was shown to favor the generation of oxygen vacancies, resulting in an overpotential of 223 mV at 10 mA cm⁻². rsc.org These vacancies can also play a crucial role in the surface reconstruction of the catalyst under OER conditions, which is often necessary to form the true active sites. rsc.org

| Catalyst Material | Key Engineering Strategy | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|---|

| V-doped CoMoOx (VO‐CoMoVOx) | Oxygen Vacancy Engineering via V-doping | 248 | Not Specified | researchgate.net |

| Amorphous MoCoxOy Nanosheets | Composition Optimization (Mo-doping) | 282 | 60.6 | rsc.orgupc.edu |

| CoMoO₄ with Oxygen Vacancies (CoMoO₄-Ov-2@GF) | Annealing in Reducing Atmosphere | 296 | 62.4 | bohrium.com |

| Molybdenum-iron–cobalt oxyhydroxide | Oxygen Vacancy Engineering via Fe-doping | 223 | 43.6 | rsc.org |

Catalytic Applications and Reaction Mechanisms of Cobalt Molybdenum Compounds

3 Nitrogen Reduction Reaction (NRR) and Electrochemical Ammonia (B1221849) Synthesis

The electrochemical nitrogen reduction reaction (NRR) presents a green alternative to the energy-intensive Haber-Bosch process for ammonia (NH₃) synthesis. nih.govresearchgate.net Molybdenum-based materials are promising NRR electrocatalysts due to their suitable binding strength with nitrogen species. nih.govresearchgate.net The combination of cobalt and molybdenum in a single catalyst has been explored to enhance NRR selectivity and efficiency. nih.gov While pure cobalt shows poor NRR activity, alloying it with molybdenum can significantly improve the adsorption of dinitrogen (N₂) and the stabilization of key reaction intermediates. nih.govulpgc.esrsc.org

1 Dissociative (Langmuir-Hinshelwood) Mechanisms for NRR

In the dissociative mechanism, also known as the Langmuir-Hinshelwood pathway, an adsorbed N₂ molecule on the catalyst surface first breaks its strong triple bond (N≡N) to form two adsorbed nitrogen atoms (*N). These individual nitrogen atoms are then sequentially hydrogenated to form ammonia. This mechanism generally requires highly reactive catalytic sites capable of overcoming the large energy barrier associated with N₂ dissociation. While this pathway is common in high-temperature thermal catalysis, it is considered less favorable for electrochemical NRR on many surfaces due to the high energy cost of the initial N-N bond cleavage. researchgate.net For cobalt-molybdenum nitride, the dissociative pathway is considered less favorable kinetically due to higher energy barriers for the hydrogenation steps compared to the associative mechanism. researchgate.net

2 Associative (Eley-Rideal/Mars-van Krevelen) Mechanisms for NRR

The associative mechanism is generally considered more favorable for electrochemical NRR at ambient conditions. In this pathway, the N-N bond of an adsorbed N₂ molecule remains intact while it is sequentially hydrogenated. The hydrogenation can occur via two main routes:

Distal Pathway: One nitrogen atom is continuously hydrogenated until the first NH₃ molecule is released, leaving a remaining *NHx species that is subsequently hydrogenated.

Alternating Pathway: Hydrogen atoms are added to each of the two nitrogen atoms in an alternating fashion.

A simplified associative Eley-Rideal/Mars-van Krevelen mechanism has been specifically proposed for ammonia synthesis on cobalt molybdenum nitride (Co₃Mo₃N). researchgate.netresearchgate.net This pathway is considered kinetically faster than the dissociative mechanism on this surface because the hydrogenation steps have lower energy barriers. researchgate.net

3 Molecular Nitrogen Activation and Subsequent Hydrogenation Pathways

The crucial first step in NRR is the activation of the chemically inert N₂ molecule through its adsorption onto the catalyst surface. ulpgc.es Density Functional Theory (DFT) studies have shown that while pure cobalt surfaces are not active for N₂ adsorption, the inclusion of molybdenum atoms into the cobalt lattice creates active sites where N₂ can spontaneously bind. ulpgc.eskaust.edu.sa This binding occurs on surface molybdenum atoms or on cobalt atoms that are in close proximity to molybdenum. nih.govulpgc.esrsc.org Once adsorbed, the N₂ molecule is activated and ready for the first proton-electron transfer. The alloying of Co with Mo has been shown to improve the stabilization of the crucial first reduced intermediate, *N₂H. nih.govrsc.orgkaust.edu.sa In a combined cobalt-molybdenum catalyst supported on carbon nanofibers (Co-Mo-CNF), cobalt's strong ability to dissociate water enhances the local proton supply near the molybdenum sites, where the NRR hydrogenation steps occur. nih.govresearchgate.net This synergistic effect led to a high ammonia formation rate of 72.72 μg h⁻¹ mg⁻¹ and a Faradaic efficiency of 34.5%. nih.gov

| Catalyst Material | Key Feature | Ammonia Yield Rate (μg h⁻¹ mg⁻¹) | Faradaic Efficiency (%) | Applied Potential (V vs. RHE) | Reference |

|---|---|---|---|---|---|

| Co-Mo-CNF | Synergistic effect; Co enhances local proton source for Mo active sites | 72.72 | 34.5 | -0.5 | nih.gov |

| Co-doped MoS₂-x | Co-doping stimulates basal plane NRR activity | ~28.35 (0.63 mmol/h/g) | >10 | -0.3 | osti.gov |

Role of Local Proton Sources in Enhancing NRR Selectivity

In the electrochemical nitrogen reduction reaction (NRR), the selective conversion of dinitrogen (N₂) to ammonia (NH₃) is often hampered by the competing hydrogen evolution reaction (HER). The strategic introduction of local proton sources in proximity to the catalytically active sites of cobalt-molybdenum materials has emerged as a key strategy to enhance NRR selectivity.

The fundamental principle behind this approach lies in creating a proton-rich microenvironment that favors the protonation of N₂ and its intermediates over the reduction of protons to hydrogen gas. Cobalt, with its strong ability to dissociate water, can act as an efficient generator of local protons near the molybdenum centers where the hydrogenation steps of the NRR are believed to occur. This localized proton concentration ensures a steady supply of H⁺ for the sequential proton-coupled electron transfer steps required for ammonia synthesis, thereby kinetically favoring the NRR pathway.

Research on a carbon nanofiber catalyst embedded with both molybdenum and cobalt (Co-Mo-CNF) has demonstrated the efficacy of this concept. In this system, the cobalt component facilitates water dissociation, thereby enhancing the local proton source near the molybdenum active sites. This strategic arrangement led to a notable ammonia formation rate of 72.72 μg h⁻¹ mg⁻¹ and a Faradaic efficiency of 34.5% at -0.5 V versus the reversible hydrogen electrode (RHE) tandfonline.comresearchgate.net. The proximity of the proton source to the N₂ binding site is crucial for minimizing the diffusion length of protons and maximizing their availability for the NRR.

Identification and Stabilization of Key Intermediate Species (e.g., N₂H, hydrazine, diazane)

The conversion of N₂ to NH₃ proceeds through a series of protonation and reduction steps, involving several key intermediate species. The identification and stabilization of these intermediates are paramount for understanding the reaction mechanism and designing more efficient catalysts. Among the proposed intermediates, diazene (N₂H₂), hydrazine (N₂H₄), and the radical species N₂H have been subjects of significant investigation.

Theoretical studies, particularly those employing density functional theory (DFT), have provided valuable insights into the behavior of these intermediates on cobalt-molybdenum surfaces. For instance, computational analyses of Co-Mo alloys have shown that the presence of molybdenum can significantly enhance both the physisorption of N₂ and the stabilization of the elusive N₂H intermediate, which is considered the first reduced species in the NRR pathway ulpgc.esrsc.orgnih.gov. This stabilization is reported to occur on surface molybdenum atoms or on cobalt atoms that have a high degree of connectivity with molybdenum ulpgc.esrsc.orgnih.gov.

While cobalt on its own exhibits poor electrocatalytic activity for NRR, its alloying with molybdenum creates a synergistic effect that improves the binding and subsequent reduction of N₂. The stabilization of the N₂H intermediate is a critical step, as it prevents the desorption of N₂ before reduction can occur and lowers the activation energy for the subsequent hydrogenation steps. The theoretical overpotentials for the conversion of N₂ to NH₃ on these Co-Mo alloys have been found to be promisingly low ulpgc.esrsc.orgnih.gov. The following table summarizes the key intermediates and the role of the Co-Mo catalyst in their stabilization based on theoretical findings.

| Intermediate Species | Role of Cobalt-Molybdenum Catalyst | Supporting Evidence |

| N₂ | Enhanced physisorption on Co-Mo alloy surfaces compared to pure Co. | DFT Calculations ulpgc.esrsc.orgnih.gov |

| N₂H | Stabilization of this elusive first reduced intermediate species. | DFT Calculations ulpgc.esrsc.orgnih.gov |

| Hydrazine (N₂H₄) | Proposed intermediate in the NRR pathway. | General NRR literature |

| Diazane (N₂H₂) | A potential intermediate in the stepwise hydrogenation of N₂. | General NRR literature |

Heterogeneous Catalysis

Cobalt-molybdenum compounds are workhorse catalysts in the field of heterogeneous catalysis, with their most prominent application being the removal of sulfur from petroleum feedstocks.

Hydrodesulfurization (HDS)

Hydrodesulfurization (HDS) is a vital refinery process that removes sulfur-containing compounds from various fuel streams to meet stringent environmental regulations and to prevent the poisoning of downstream catalysts. Cobalt-molybdenum catalysts are the industry standard for this process due to their high activity and stability.

The support material plays a crucial role in the performance of Co-Mo HDS catalysts. Gamma-alumina (γ-Al₂O₃) is the most commonly used support due to its high surface area, favorable pore structure, and mechanical strength. The support influences the dispersion of the active metal species and the nature of the metal-support interaction.

The interaction between the cobalt and molybdenum species and the alumina (B75360) support affects the formation of the active catalytic phase. A strong interaction can lead to the formation of less active species, while a weaker interaction can result in the agglomeration of the active phase. The properties of the alumina, such as its crystal phase, can also impact catalytic activity. For instance, a CoMo catalyst supported on γ-Al₂O₃ exhibited higher HDS activity (95.74%) compared to one supported on θ-Al₂O₃ rsc.orgsharif.edu. This was attributed to the formation of larger CoMoO₄ and MoO₃ crystals on the θ-Al₂O₃ support, which reduced the dispersion of the active metal phase rsc.orgsharif.edu. The textural properties of the support, such as surface area and pore volume, are also critical. The addition of cobalt and molybdenum to γ-Al₂O₃ typically leads to a decrease in surface area and pore volume rsc.orgsharif.edu.

The following table presents a comparison of the textural properties and HDS activity of Co-Mo catalysts on different alumina supports.

| Support | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | HDS Activity (%) |

| γ-Al₂O₃ | 250 | 0.65 | 10.4 | 95.74 rsc.orgsharif.edu |

| θ-Al₂O₃ | 120 | 0.52 | 17.3 | Lower than γ-Al₂O₃ rsc.orgsharif.edu |

The active form of the Co-Mo HDS catalyst is a sulfided phase. The precursor oxide form of the catalyst is converted to the active sulfide (B99878) form through a sulfidation process, typically using H₂S or other sulfur-containing compounds. During this process, a complex evolution of sulfide and oxysulfide phases occurs.

Initially, the oxide species (e.g., MoO₃, Co₃O₄, and CoMoO₄) are converted to oxysulfide intermediates and subsequently to the final sulfide phases. The primary active phase is widely recognized as the "Co-Mo-S" phase, where cobalt atoms are located at the edges of MoS₂-like structures. The nature of this Co-Mo-S phase can vary. A distinction is often made between "Type I" and "Type II" Co-Mo-S phases. The Type I phase is considered to have a strong interaction with the alumina support, while the Type II phase has a weaker interaction and is generally associated with higher HDS activity.

The sulfidation process involves the formation of various species, including MoS₂, Co₉S₈, and mixed Co-Mo oxysulfides osti.gov. The degree of sulfidation is a critical parameter, with higher degrees of sulfidation generally leading to higher HDS activity. The evolution of these phases is dependent on the sulfidation conditions, such as temperature and the sulfiding agent used. Characterization techniques like X-ray photoelectron spectroscopy (XPS) and high-resolution transmission electron microscopy (HRTEM) are crucial for identifying and quantifying these different phases.

The activity of Co-Mo/Al₂O₃ catalysts can be significantly enhanced by the addition of promoters, with phosphorus being one of the most effective. Phosphorus can influence the catalyst in several ways, including modifying the textural properties of the support, altering the metal-support interaction, and affecting the nature of the active Co-Mo-S phase.

The addition of phosphorus has been shown to weaken the interaction between the molybdenum species and the alumina support. This facilitates the sulfidation of the molybdenum and promotes the formation of the more active Type II Co-Mo-S phase. Phosphorus can also increase the dispersion of the active phases and lead to an increase in the stacking number of the MoS₂ slabs. This modification of the morphology of the active phase can have a direct impact on the catalytic activity.

For example, the addition of phosphorus to a CoMo/δ-Al₂O₃ catalyst resulted in an increased amount of the (Co)MoS₂ active phase with a higher stacking and a greater degree of cobalt promotion (Type II Co-Mo-S) mdpi.com. This led to an improvement in both HDS activity and selectivity mdpi.com. However, the effect of phosphorus can be complex and dependent on the support material. In some cases, such as on carbon-supported catalysts, phosphorus has been observed to form a Co-phosphate phase that can decrease HDS activity osti.gov. The following table summarizes the effects of a phosphorus promoter on the properties of a Co-Mo/δ-Al₂O₃ catalyst.

| Catalyst | Average MoS₂ Length (nm) | Average MoS₂ Stacking | HDS Activity (relative) |

| CoMo/δ-Al₂O₃ | 4.8 | 2.5 | 1.00 |

| CoMoP(2.9)/δ-Al₂O₃ | 3.7 | 2.9 | >1.00 mdpi.com |

Aerobic Oxidative Desulfurization (AODS)

Cobalt-molybdenum (Co-Mo) bimetallic oxides have emerged as highly effective catalysts for the aerobic oxidative desulfurization (AODS) of fuels, utilizing molecular oxygen from the air as a green oxidant. rsc.orgmdpi.com This approach is a promising alternative to traditional hydrodesulfurization (HDS), particularly for removing refractory aromatic sulfur compounds under milder conditions. mdpi.commdpi.com